5-Benzylidene-2-phenylimino-4-thiazolidinone
Overview
Description
OSM-S-55 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.
Mechanism of Action
Target of Action
The primary targets of 5-Benzylidene-2-phenylimino-4-thiazolidinone are cyclooxygenase (COX)-2 enzyme and cancer cells . The COX-2 enzyme plays a key role in inflammation and pain, making it a significant target for anti-inflammatory drugs . The compound also shows anticancer activity, effectively inducing apoptosis in cancer cells .
Mode of Action
The compound interacts with its targets by fitting into the COX-2 binding pocket, which is considered a critical interaction for COX-2 inhibition . It also induces apoptosis in cancer cells .
Biochemical Pathways
The affected pathways primarily involve the inflammatory response and apoptosis. By inhibiting the COX-2 enzyme, the compound can reduce inflammation . In cancer cells, the compound triggers apoptosis, leading to cell death .
Result of Action
The result of the compound’s action is a significant reduction in inflammation due to COX-2 inhibition . In cancer cells, the compound induces apoptosis, leading to a decrease in the number of cancer cells .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s worth noting that the compound has shown effectiveness in both paclitaxel- and vinorelbine-sensitive and -resistant human lung cancer cells , suggesting it may be effective in a variety of cellular environments.
Biochemical Analysis
Biochemical Properties
5-Benzylidene-2-phenylimino-4-thiazolidinone has been found to exhibit significant biological activities. It has been reported to have anti-inflammatory, antinociceptive, and free-radical scavenging activities . The compound interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
The cellular effects of this compound are quite profound. It has been shown to induce apoptosis in cancer cells but not in normal cells . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, making it a potential candidate for drug design .
Preparation Methods
The synthesis of OSM-S-55 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Chemical Reactions Analysis
OSM-S-55 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
OSM-S-55 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-55 has been explored for its potential in other areas of scientific research, including:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: For investigating the biological pathways and molecular targets involved in its antimalarial activity.
Medicine: As a potential lead compound for developing new antimalarial drugs.
Industry: For its potential use in developing new chemical processes and products.
Comparison with Similar Compounds
OSM-S-55 is structurally similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC-135294. it has unique features that distinguish it from these compounds:
TCMDC-135294: This compound was identified from a GSK library and has a different mechanism of action compared to OSM-S-55.
The uniqueness of OSM-S-55 lies in its specific inhibition of PfAsnRS and its potential for low resistance development, making it a promising candidate for further development as an antimalarial drug.
Properties
IUPAC Name |
5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMGOWZVQOLCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38771-64-1 | |
Record name | 2-(Phenylamino)-5-(phenylmethylene)-4(5H)-thiazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38771-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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